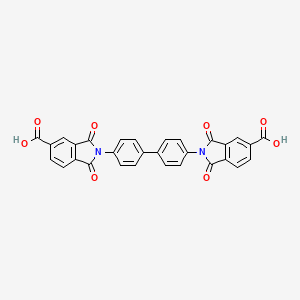![molecular formula C27H20F2N2O6S B6064039 2-[2-(Difluoromethylsulfonyl)-4-[2-(4-methoxyphenyl)-1,3-oxazol-5-yl]phenyl]-5-(4-methoxyphenyl)-1,3-oxazole](/img/structure/B6064039.png)
2-[2-(Difluoromethylsulfonyl)-4-[2-(4-methoxyphenyl)-1,3-oxazol-5-yl]phenyl]-5-(4-methoxyphenyl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Difluoromethylsulfonyl)-4-[2-(4-methoxyphenyl)-1,3-oxazol-5-yl]phenyl]-5-(4-methoxyphenyl)-1,3-oxazole is a complex organic compound that features a unique combination of functional groups, including difluoromethylsulfonyl, methoxyphenyl, and oxazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Difluoromethylsulfonyl)-4-[2-(4-methoxyphenyl)-1,3-oxazol-5-yl]phenyl]-5-(4-methoxyphenyl)-1,3-oxazole typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate α-haloketone with an amide or nitrile under acidic or basic conditions.
Introduction of the methoxyphenyl groups: This step involves the coupling of the oxazole intermediate with 4-methoxyphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Incorporation of the difluoromethylsulfonyl group: This can be done by reacting the intermediate with a difluoromethylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
2-[2-(Difluoromethylsulfonyl)-4-[2-(4-methoxyphenyl)-1,3-oxazol-5-yl]phenyl]-5-(4-methoxyphenyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The oxazole rings can be reduced under hydrogenation conditions.
Substitution: The difluoromethylsulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the oxazole rings and difluoromethylsulfonyl group suggests it could interact with biological targets in unique ways.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
作用機序
The mechanism by which 2-[2-(Difluoromethylsulfonyl)-4-[2-(4-methoxyphenyl)-1,3-oxazol-5-yl]phenyl]-5-(4-methoxyphenyl)-1,3-oxazole exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The difluoromethylsulfonyl group could play a key role in these interactions, possibly through hydrogen bonding or electrostatic interactions.
類似化合物との比較
Similar Compounds
- 2-[2-(Trifluoromethylsulfonyl)-4-[2-(4-methoxyphenyl)-1,3-oxazol-5-yl]phenyl]-5-(4-methoxyphenyl)-1,3-oxazole
- 2-[2-(Methylsulfonyl)-4-[2-(4-methoxyphenyl)-1,3-oxazol-5-yl]phenyl]-5-(4-methoxyphenyl)-1,3-oxazole
Uniqueness
Compared to similar compounds, 2-[2-(Difluoromethylsulfonyl)-4-[2-(4-methoxyphenyl)-1,3-oxazol-5-yl]phenyl]-5-(4-methoxyphenyl)-1,3-oxazole is unique due to the presence of the difluoromethylsulfonyl group. This group can impart different electronic properties and reactivity compared to the trifluoromethylsulfonyl or methylsulfonyl groups, potentially leading to different biological activities or material properties.
特性
IUPAC Name |
2-[2-(difluoromethylsulfonyl)-4-[2-(4-methoxyphenyl)-1,3-oxazol-5-yl]phenyl]-5-(4-methoxyphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20F2N2O6S/c1-34-19-8-3-16(4-9-19)22-14-31-26(37-22)21-12-7-18(13-24(21)38(32,33)27(28)29)23-15-30-25(36-23)17-5-10-20(35-2)11-6-17/h3-15,27H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIHJOQJEMXAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=C(C=C(C=C3)C4=CN=C(O4)C5=CC=C(C=C5)OC)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20F2N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B6063957.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B6063959.png)
![4-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]benzoic acid](/img/structure/B6063963.png)

![1-(3-Fluorophenyl)-3-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]urea](/img/structure/B6063969.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B6063977.png)

![2-(4-Tert-butylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B6063999.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B6064002.png)
![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B6064009.png)

![1-[2-(4-BROMOANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(4-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B6064017.png)
![methyl 8-(3-chlorophenyl)-7-(methoxymethyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B6064031.png)
![2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B6064052.png)
